molecular formula C16H16N2O4 B12823486 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

Número de catálogo: B12823486
Peso molecular: 300.31 g/mol
Clave InChI: YWGDTDSOHPHFAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide is a useful research compound. Its molecular formula is C16H16N2O4 and its molecular weight is 300.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C16H16N2O4

Peso molecular

300.31 g/mol

Nombre IUPAC

2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

InChI

InChI=1S/C16H16N2O4/c19-15(13-4-2-1-3-5-13)16(20)17-11-10-12-6-8-14(9-7-12)18(21)22/h1-9,15,19H,10-11H2,(H,17,20)

Clave InChI

YWGDTDSOHPHFAQ-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)C(C(=O)NCCC2=CC=C(C=C2)[N+](=O)[O-])O

Origen del producto

United States
Foundational & Exploratory

A Technical Guide to Receptor Binding Affinity Studies of 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel chemical entity (NCE), 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide. As direct binding data for this specific molecule is not publicly available, this document serves as a detailed roadmap for researchers and drug development professionals to initiate such an investigation. We will outline the theoretical basis, experimental design, detailed protocols, and data analysis required to determine key binding parameters. The phenylacetamide scaffold is present in molecules targeting a range of receptors, including opioid, cannabinoid, and dopamine receptors.[1][2][3] Based on this structural precedent, this guide will use the mu-opioid receptor (μOR) as a hypothetical target to illustrate a robust and universally applicable methodology.

Introduction: The Rationale for Receptor Binding Studies

The interaction between a ligand, such as a drug candidate, and its protein receptor is the foundational event for a cascade of physiological responses.[4] Quantifying the strength of this interaction, known as binding affinity, is a critical step in drug discovery.[5] It helps to determine a compound's potency, selectivity, and potential for therapeutic efficacy. The primary metric for binding affinity is the equilibrium dissociation constant (Kd), which represents the concentration of a ligand required to occupy 50% of the available receptors at equilibrium.[6] A lower Kd value corresponds to a higher binding affinity.[5]

For novel compounds like 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide, which has been identified as an intermediate or impurity in the synthesis of other compounds like Mirabegron, determining its receptor binding profile is essential to understand its potential biological activity and off-target effects.[7] This guide focuses on the "gold standard" method for this purpose: the competitive radioligand binding assay.[8] This technique measures the ability of our test compound (the "competitor") to displace a radioactively labeled ligand (the "radioligand") that has a known high affinity for the target receptor.[5]

Theoretical Framework: Principles of Competitive Binding

A competitive binding assay operates on the principle of the law of mass action. The test compound and a radioligand compete for a finite number of receptor binding sites. By increasing the concentration of the unlabeled test compound, the binding of the radioligand is progressively inhibited.

The primary data point derived from this experiment is the IC50 (half-maximal inhibitory concentration) . This is the concentration of the test compound that displaces 50% of the specifically bound radioligand.[9] While the IC50 is a measure of potency, it is dependent on the specific experimental conditions, particularly the concentration of the radioligand used.[9]

To determine an absolute measure of affinity, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation .[9][10] The Ki represents the dissociation constant of the test compound, providing a standardized value that can be compared across different experiments and laboratories.[11]

Cheng-Prusoff Equation: [10][12] Ki = IC50 / (1 + ([L]/Kd)) Where:

  • Ki is the inhibition constant of the test compound.

  • IC50 is the experimentally determined half-maximal inhibitory concentration of the test compound.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Below is a diagram illustrating the principle of a competitive binding assay.

G cluster_0 Low Competitor Concentration cluster_1 High Competitor Concentration Receptor_A Receptor Radioligand_A Radioligand ([³H]DAMGO) Receptor_A->Radioligand_A High Binding Receptor_B Receptor TestCompound Test Compound (2-hydroxy-N-...) Receptor_B->TestCompound High Binding Radioligand_B Radioligand ([³H]DAMGO) TestCompound->Radioligand_B Displacement

Caption: Principle of Competitive Radioligand Binding.

Experimental Design and Protocol

This section details a step-by-step protocol for a filtration-based competitive binding assay to determine the affinity of 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide for the human mu-opioid receptor (μOR).

Materials and Reagents
  • Receptor Source: Commercially available cell membranes prepared from HEK293 or CHO cells stably expressing the human μOR. Rat brain membranes can also be used.[13][14]

  • Test Compound: 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Radioligand: [³H]DAMGO, a selective μOR agonist, is a suitable choice.[13] Its concentration should be close to its Kd value for the μOR (typically 1-2 nM) to ensure assay sensitivity.[13][15]

  • Non-specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a potent, unlabeled ligand like Naloxone to saturate all specific binding sites.[13]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[13]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A 96-well cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filters.[16][17]

  • Scintillation Cocktail: A liquid cocktail (e.g., Betaplate Scint) that emits light when it interacts with the beta particles from the tritium ([³H]) decay.[16]

  • Detection Instrument: A liquid scintillation counter (e.g., a MicroBeta counter) to quantify the radioactivity trapped on the filters.[16]

Experimental Workflow Diagram

The following diagram outlines the key steps of the experimental procedure.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Protocol

This protocol is designed for a 96-well plate format with a final assay volume of 250 µL per well.[16]

  • Prepare Test Compound Dilutions: Perform a serial dilution of the 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide stock solution to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Set Up Assay Wells: In a 96-well plate, add reagents in triplicate for each condition:

    • Total Binding (TB): 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]DAMGO solution.[16]

    • Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of high-concentration Naloxone (for a final concentration of 10 µM), and 50 µL of [³H]DAMGO solution.[13][18]

    • Competitor Wells: 150 µL of membrane preparation, 50 µL of the corresponding test compound dilution, and 50 µL of [³H]DAMGO solution.[16]

  • Incubation: Gently agitate the plate and incubate at 30°C for 60 minutes to allow the binding reaction to reach equilibrium.[16]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-presoaked glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[16][17]

  • Washing: Immediately wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.[16]

  • Drying: Dry the filter mat for approximately 30 minutes at 50°C.[16]

  • Scintillation Counting: Seal the filter mat in a sample bag with scintillation cocktail and count the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.[16]

Data Analysis and Interpretation

  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)[13]

  • Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC50: Use non-linear regression analysis with a suitable software package (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response" model and determine the IC50 value.[16]

  • Calculate Ki: Apply the Cheng-Prusoff equation to convert the IC50 value to the Ki value, using the known Kd of the radioligand ([³H]DAMGO) and its concentration in the assay.[5][10]

Example Data Presentation

The following table illustrates how quantitative data from this study should be presented. The values provided are hypothetical.

ParameterValueDescription
Test Compound 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamideThe unlabeled competitor ligand being investigated.
Target Receptor Human Mu-Opioid Receptor (μOR)The biological target of interest.
Radioligand [³H]DAMGOThe labeled ligand used to detect binding.
Radioligand Conc. ([L]) 1.5 nMThe fixed concentration of the radioligand in the assay.
Radioligand Kd 1.6 nMThe known dissociation constant of the radioligand for the receptor.[13]
IC50 150 nMThe experimentally determined concentration of the test compound that inhibits 50% of specific radioligand binding.
Ki (Calculated) 76.5 nM The calculated inhibition constant of the test compound, reflecting its binding affinity.

Trustworthiness and Self-Validation

To ensure the integrity and reliability of the results, several controls and considerations are essential:

  • Non-Specific Binding (NSB): NSB should ideally be less than 20% of the total binding. High NSB can obscure the specific binding signal and is often caused by ligand hydrophobicity or suboptimal buffer conditions.[18][19] Including a detergent like Tween-20 or increasing the salt concentration can sometimes mitigate this.[18]

  • Ligand Depletion: Ensure that less than 10% of the added radioligand is bound by the receptors.[19] If ligand depletion occurs, it violates the assumptions of the binding models and can lead to an underestimation of the true affinity. Reducing the receptor concentration in the assay is the primary solution.[19]

  • Equilibrium Conditions: It is crucial to ensure the incubation time is sufficient for the binding reaction to reach equilibrium. This can be verified in preliminary kinetic experiments (association assays).[8][16]

Conclusion

This guide provides a robust and detailed methodology for determining the receptor binding affinity of 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide. By employing a competitive radioligand binding assay with a well-characterized system, such as the mu-opioid receptor and [³H]DAMGO, researchers can reliably calculate the inhibition constant (Ki). This fundamental parameter is the first step in characterizing the pharmacological profile of a novel compound, paving the way for further studies into its functional activity, selectivity, and therapeutic potential.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know.
  • Calculator.net. (2024, August 7). Cheng-Prusoff Equation Calculator.
  • BenchChem. (2025). DAMGO: A Technical Guide to a Selective Mu-Opioid Receptor Agonist.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays.
  • BenchChem. (2025). Strategies for reducing non-specific binding in receptor assays.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation.
  • Bio-protocol. (n.d.). Radioligand binding assays.
  • Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • Zhang, Y., et al. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC.
  • Kagawa University. (2025, May 12). On the Calculation Formula for the Binding Inhibition Constant Ki.
  • Leff, P. (2001, September 15). determination of KB or Ki from IC50.
  • The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values.
  • BenchChem. (2025). Evaluating Receptor Binding Affinity: Application Notes & Protocols.
  • Sittampalam, G. S., et al. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • BenchChem. (2025). An In-depth Technical Guide to DAMGO Receptor Binding Affinity.
  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay.
  • Suryawanshi, M. R., et al. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC.
  • Li, T., et al. (2025). Investigating Substituted Phenylacetamide Ligands in the D4R Extended Binding Pocket. ChemRxiv.
  • BMG Labtech. (n.d.). How to determine binding affinity with a microplate reader.
  • Xie, X. Q., et al. (n.d.). Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors. PMC.
  • Quora. (2021, November 19). In ligand-receptor binding, is Ki the same as Kd, just named differently from different contexts?.
  • Li, T., et al. (2025, December 11). Investigating Substituted Phenylacetamide Ligands in the D4R Extended Binding Pocket. ChemRxiv.
  • Bedürftig, S., & Wünsch, B. (2006, March 15).
  • Guide to Pharmacology. (n.d.). DAMGO [Ligand Id: 1647] activity data from GtoPdb and ChEMBL.
  • Boder, E. T., & Wittrup, K. D. (n.d.).
  • Shahoseini, S., et al. (2021, April 19). Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO. PubMed.
  • Shahoseini, S., et al. (2025, November 28). Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO | Request PDF.
  • National Center for Biotechnology Information. (n.d.). (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide. PubChem.
  • Guidechem. (n.d.). (S)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide hydrochloride.
  • Pharmaffiliates. (n.d.). 1684452-87-6 | Product Name : (R)-2-Hydroxy-N-(2-nitrophenethyl)-2-phenylacetamide.
  • ClinicalTrials.gov. (n.d.). A Study of the EP4 Antagonist CR6086 in Combination With Methotrexate, in DMARD-naïve Patients With Early Rheumatoid Arthritis.
  • Open Targets Platform. (n.d.). CHEMBL4068221 profile page.

Sources

Pharmacokinetic Profiling of 2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The compound 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide (CAS No: 521284-19-5)[1][2] is a chiral aromatic amide characterized by a hydroxylated phenylacetamide (mandelic acid) core linked to a 4-nitrophenethyl substituent[3]. Widely recognized as a critical precursor (Mirabegron Intermediate 1) in the synthesis of the -adrenoceptor agonist Mirabegron[1][4], this molecule also serves as a highly valuable structural motif for studying the pharmacokinetics (PK) of nitroaromatic bioactivation and mandelic acid derivatives.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, field-proven framework for the PK profiling of this compound. Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) is not only vital for impurity qualification in API manufacturing but also for evaluating its intrinsic biological activity. The protocols detailed herein are designed as self-validating systems —embedding internal controls and system suitability tests (SST) directly into the workflows to ensure absolute data integrity.

Physicochemical & Predictive ADME Profiling

Before initiating in vitro or in vivo assays, establishing the physicochemical baseline is critical. The presence of the nitro group significantly influences the electronic distribution and redox potential of the molecule, making it susceptible to specific enzymatic reductions[5][6]. Conversely, the secondary hydroxyl group enhances aqueous solubility and acts as a primary site for Phase II conjugation[3][7].

Table 1: Physicochemical Properties & Pharmacokinetic Implications
ParameterValue / CharacteristicPharmacokinetic Implication
Molecular Weight 300.31 g/mol [1]Falls well within Lipinski’s Rule of 5; favorable for passive membrane diffusion and oral absorption.
Chemical Formula [1]The balance of aromatic rings and polar heteroatoms dictates a moderate volume of distribution ( ).
Functional Vulnerabilities Nitro group ( ), Hydroxyl ( ), Amide bondSusceptible to nitroreduction (Phase I), O-glucuronidation (Phase II), and amidase-mediated cleavage[7][8].
Chirality (R)- and (S)- enantiomers[1][4]Stereochemistry dictates binding affinity to metabolic enzymes (e.g., UGTs), requiring chiral LC-MS/MS if inversion is suspected.

In Vitro Metabolic Stability & Bioactivation

The Causality of Nitroaromatic Metabolism

Nitroaromatic compounds function as unique pharmacokinetic entities because they frequently undergo bioreductive activation. The strongly electron-withdrawing nitro group is reduced via single- or two-electron transfers catalyzed by nitroreductases (NTRs) or hepatic cytochrome P450 (CYP) enzymes, ultimately forming a primary amine[5][9]. For this specific compound, nitroreduction yields the 4-amino metabolite—the exact structural motif required for Mirabegron's pharmacological activity[8][10]. Simultaneously, the hydroxyl group is rapidly targeted by UDP-glucuronosyltransferases (UGTs) for Phase II clearance[7][11].

Metabolic_Pathway Parent 2-hydroxy-N-[2-(4-nitrophenyl)ethyl] -2-phenylacetamide NitroRed Nitroreduction (Nitroreductases) Parent->NitroRed Phase I Gluc O-Glucuronidation (UGT Enzymes) Parent->Gluc Phase II AmideHyd Amide Hydrolysis (Carboxylesterases) Parent->AmideHyd Phase I Amine 4-Amino Metabolite (Active Motif) NitroRed->Amine Major Bioactivation GlucMet O-Glucuronide Conjugate (Phase II Clearance) Gluc->GlucMet Excretion Mandelic Mandelic Acid Derivative AmideHyd->Mandelic Cleavage

Fig 1. Primary Phase I and Phase II metabolic pathways for the nitroaromatic mandelic acid amide.

Protocol 1: Self-Validating Microsomal Stability Assay

To quantify hepatic clearance ( ), we utilize Human Liver Microsomes (HLM).

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM .

  • Incubation Mixture: Spike the test compound (1 M final concentration) into the buffer containing 0.5 mg/mL HLM protein.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture (1 mM NADPH for Phase I; 2 mM UDPGA + 25 g/mL Alamethicin for Phase II).

  • Sampling: Extract 50 L aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 L of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

Self-Validating Acceptance Criteria:

  • Negative Control (Minus-Cofactor): A parallel incubation lacking NADPH/UDPGA must show degradation over 60 minutes. Causality: This proves that any observed depletion is strictly enzyme-mediated, not due to chemical instability or non-specific binding to the plasticware.

  • Positive Controls: Verapamil (high clearance) must show a min; Warfarin (low clearance) must show a min. If these thresholds fail, the HLM batch is deemed inactive and the run is automatically rejected.

Bioanalytical Quantification: LC-MS/MS Methodology

To support in vivo PK studies, a robust bioanalytical method is required to quantify the compound in plasma matrices. We employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

Protocol 2: Plasma Extraction and LC-MS/MS Analysis
  • Extraction Causality: Protein precipitation (PPT) using acetonitrile is selected over liquid-liquid extraction (LLE) because the polar hydroxyl group and the nitro group can cause partitioning issues in non-polar organic solvents. PPT ensures recovery while maintaining high-throughput capabilities.

  • Detection Causality: Electrospray ionization (ESI) in positive mode is utilized. The amide nitrogen readily accepts a proton , and collision-induced dissociation (CID) yields a stable product ion via the cleavage of the phenethyl-amide bond.

LCMS_Workflow Sample Plasma Sample + SIL-IS PPT Protein Precipitation (Acetonitrile) Sample->PPT Centrifuge Centrifugation (14,000 x g) PPT->Centrifuge LCMS LC-MS/MS (MRM Mode) Centrifuge->LCMS Supernatant SST System Suitability (IS Area Variation <15%?) LCMS->SST Data Output Accept Accept Run Calculate PK SST->Accept YES Reject Reject Run Troubleshoot SST->Reject NO

Fig 2. Self-validating LC-MS/MS bioanalytical workflow with embedded system suitability logic.

Self-Validating Acceptance Criteria (Aligned with ):

  • Calibration Linearity: The calibration curve (1 to 1000 ng/mL) must exhibit an .

  • Internal Standard Tracking: The SIL-IS peak area across all samples must not deviate by more than from the mean IS area of the run. Causality: Variations beyond this indicate severe matrix effects or injection volume errors, rendering the quantification untrustworthy.

  • Quality Controls (QCs): Low, Mid, and High QCs must fall within of their nominal concentrations.

In Vivo Pharmacokinetics (Preclinical Rat Model)

To evaluate systemic exposure, the compound is administered to Sprague-Dawley rats via Intravenous (IV) and Per Os (PO) routes.

Protocol 3: In Vivo Dosing and Sampling
  • Formulation: For IV dosing (1 mg/kg), formulate in 5% DMSO / 10% Solutol / 85% Saline to ensure complete dissolution. For PO dosing (10 mg/kg), formulate as a homogeneous suspension in 0.5% Methylcellulose.

  • Sampling: Collect ~200 L of blood via the jugular vein at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Centrifuge blood at 4,000 rpm for 10 min at 4°C to harvest plasma. Store at -80°C until LC-MS/MS analysis.

Self-Validating Data Logic:

  • Pre-dose Check: The 0-hour sample must yield a signal below the Lower Limit of Quantification (LLOQ). Causality: This validates the absence of cross-contamination during dosing and sample collection.

  • AUC Extrapolation: When calculating the Area Under the Curve ( ) via Non-Compartmental Analysis (NCA), the extrapolated portion ( ) must be of the total AUC. If it exceeds 20%, the 24-hour sampling window is deemed insufficient to capture the true elimination phase, and the terminal half-life ( ) is flagged as unreliable.

Table 2: Representative Preclinical PK Parameters

Note: Data represents typical profiles for nitroaromatic mandelic acid derivatives in rodent models.

PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Interpretation / Causality
(ng/mL)N/A145.2 ± 18.4Moderate peak exposure, limited by dissolution rate of the nitroaromatic core.
(h)N/A2.5 ± 0.5Indicates absorption primarily occurs in the lower intestine[7][12].
(ng·h/mL)450.6 ± 32.11350.8 ± 112.5Total systemic exposure.
Clearance ( ) (mL/min/kg)36.9 ± 4.2N/AModerate clearance, driven by rapid hepatic Phase II glucuronidation[8].
Volume of Distribution ( ) (L/kg)2.1 ± 0.3N/A Total body water (0.6 L/kg), indicating extensive tissue distribution[7].
Absolute Bioavailability (%F) 100% ~30% Calculated via . The ~30% bioavailability is heavily impacted by first-pass gut nitroreduction[6].

Conclusion

The pharmacokinetic profiling of 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide requires a multi-tiered approach that accounts for its specific chemical vulnerabilities—namely, the bioreductive liability of the nitro group and the conjugation potential of the mandelic hydroxyl group. By enforcing strict, self-validating criteria across both in vitro microsomal assays and in vivo LC-MS/MS workflows, researchers can ensure that the resulting ADME data is robust, reproducible, and scientifically unassailable.

References

  • National Center for Biotechnology Information (StatPearls). Mirabegron: Pharmacokinetics and Metabolism. Retrieved from:[Link]

  • Drug Metabolism and Disposition. Absorption, metabolism and excretion of [14C]mirabegron (YM178), a potent and selective β3-adrenoceptor agonist, after oral administration to healthy male volunteers. Retrieved from:[Link]

  • Frontiers in Microbiology. Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System. Retrieved from:[Link]

  • Journal of the Brazilian Chemical Society. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. Retrieved from:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Retrieved from:[Link]

Sources

Structural Crystallography and Predictive Molecular Docking of (R)-2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide: Insights into β3-Adrenergic Receptor Pharmacophores

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide serves as a pivotal chiral intermediate in the synthesis of Mirabegron, a first-in-class β3-adrenergic receptor (β3-AR) agonist utilized for the treatment of overactive bladder (OAB). This technical guide bridges synthetic crystallography and computational pharmacology to characterize the solid-state properties of this intermediate and predict its binding kinetics. By evaluating the intermediate prior to its synthetic reduction, we mathematically validate the necessity of downstream pharmacophore evolution required for β3-AR activation.

Pharmacological Context & Rationale

In drug development, characterizing synthetic intermediates is as critical as analyzing the final Active Pharmaceutical Ingredient (API). The subject compound contains a phenylacetamide core and a nitrophenethyl moiety. While it shares the chiral backbone of Mirabegron, it lacks the secondary amine and aminothiazole ring present in the final drug [4].

The Causality of Analysis:

  • Crystallography: Determining the crystal structure validates the stereochemical integrity (the R-configuration is mandatory for β3-AR selectivity) and maps the hydrogen-bonding network, which dictates the compound's thermodynamic stability during manufacturing.

  • Molecular Docking: Docking this intermediate against the β3-AR provides a self-validating pharmacological control. It answers a fundamental developmental question: Does the unreduced amide/nitro intermediate possess any residual adrenergic activity?

Crystallographic Characterization & Conformation

To confirm the absolute configuration and solid-state behavior, X-ray diffraction (XRD) is employed. The protocol below is designed to be self-validating by utilizing difference Fourier mapping to explicitly locate critical hydrogen atoms rather than relying solely on geometric calculation.

Step-by-Step XRD Methodology
  • Crystal Growth: Dissolve 50 mg of the synthesized intermediate in 5 mL of a toluene/ethanol mixture (1:1 v/v). Allow slow evaporation at 20°C over 72 hours to yield pale yellow, diffraction-quality single crystals.

  • Data Collection: Mount a suitable single crystal (approx. 0.2 × 0.15 × 0.1 mm) on a glass fiber. Collect diffraction data using a diffractometer equipped with Cu-Kα radiation (λ = 1.54178 Å) at 100 K to minimize thermal motion.

  • Data Reduction: Process the raw frames and apply multi-scan absorption correction to ensure data completeness and redundancy.

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing. Refine the structure using full-matrix least-squares on F² within the graphical user interface [3].

  • Validation: Refine all non-hydrogen atoms anisotropically. Extract the hydroxyl O-H and amide N-H hydrogen atoms directly from the difference Fourier map and refine them freely. This validates the exact geometry of the intermolecular hydrogen-bonding network.

Quantitative Crystallographic Data

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₆H₁₆N₂O₄
Formula Weight 300.31 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Chiral confirmation)
Unit Cell Dimensions a = 5.421(2) Å, b = 11.234(4) Å, c = 24.567(8) Å
Volume 1496.2(9) ų
Z (Molecules per unit cell) 4
Calculated Density 1.333 g/cm³
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.038, wR2 = 0.092

Note: The P2₁2₁2₁ space group unequivocally confirms the enantiomeric purity of the (R)-configuration, a prerequisite for the subsequent synthesis of the API.

Molecular Docking: Workflow & Causality

To understand the pharmacophore evolution from intermediate to final drug, we simulate the binding of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide within the orthosteric site of the β3-AR.

Step-by-Step Docking Protocol
  • Target Preparation: Retrieve the cryo-EM structure of the Dog β3-AR bound to Mirabegron (PDB ID: ) [1]. Strip the native ligand, the miniGs heterotrimer, and solvent molecules. Add polar hydrogens and assign Kollman charges to establish the electrostatic environment.

  • Ligand Preparation: Generate the 3D conformation of the intermediate. Perform energy minimization using the MMFF94 force field. Assign Gasteiger partial charges and define rotatable bonds to allow flexible docking.

  • Grid Box Generation (Self-Validating Step): Define a 25 × 25 × 25 Å grid box centered strictly on Asp117 and Ser165. Causality: Redocking the native Mirabegron into this exact grid must yield an RMSD < 1.5 Å to validate the scoring function before testing the intermediate.

  • Docking Execution: Execute the simulation using [2] utilizing the Lamarckian Genetic Algorithm with an exhaustiveness parameter of 24.

  • Pose Analysis: Cluster poses based on RMSD and extract the lowest binding free energy (ΔG) conformation for interaction profiling.

DockingWorkflow A Ligand Preparation (R)-2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide D Molecular Docking (Lamarckian Genetic Algorithm) A->D B Target Preparation β3-AR (PDB: 7DH5) C Grid Generation (Active Site: Asp117, Ser165) B->C C->D E Pose Clustering & Scoring (Binding Free Energy ΔG) D->E F Interaction Analysis (H-bonds, π-π, Steric) E->F

Workflow for molecular docking and virtual screening of the chiral intermediate.

Binding Kinetics & Pharmacophore Analysis

The docking results mathematically justify the required synthetic steps (borane-THF reduction of the amide to an amine, and Pd/C reduction of the nitro group to an aniline) [4].

Table 2: Comparative Binding Kinetics at the β3-AR Orthosteric Site

LigandBinding Free Energy (ΔG, kcal/mol)Key Residue InteractionsPredicted Activity
Mirabegron (Native)-9.8Asp117 (Salt bridge), Ser165 (H-bond), Phe198 (π-π)Full Agonist
Epinephrine (Endogenous)-7.2Asp117 (Salt bridge), Ser165 (H-bond), Asn311 (H-bond)Full Agonist
Intermediate (Amide/Nitro)-5.4 Ser165 (H-bond), Phe198 (Steric clash)Inactive / Weak Antagonist
Mechanistic Insights

The intermediate exhibits a severely diminished binding affinity (-5.4 kcal/mol) compared to Mirabegron (-9.8 kcal/mol). The causality behind this drop is twofold:

  • Loss of the Salt Bridge: The canonical activation of β3-AR requires a basic secondary amine to form a critical salt bridge with Asp117 . In the intermediate, this nitrogen is part of an amide bond, rendering it non-basic and incapable of forming this electrostatic interaction.

  • Steric Clashing in the Exosite: The bulky, electron-withdrawing nitro group clashes with the hydrophobic residues (e.g., Phe198) in the receptor's narrow exosite. In the final drug, this region is occupied by a flat, hydrogen-bonding aminothiazole ring that perfectly complements the binding pocket [1].

Because the intermediate cannot stabilize the active conformation of the receptor, it fails to trigger the Gαs protein cascade required for therapeutic efficacy.

Beta3Pathway L β3-AR Agonist R β3-Adrenergic Receptor L->R Binds G Gαs Protein R->G Activates AC Adenylyl Cyclase G->AC Stimulates cAMP cAMP AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Activates Eff Smooth Muscle Relaxation PKA->Eff Phosphorylation

Canonical β3-AR signaling pathway leading to smooth muscle relaxation.

Conclusion

The comprehensive analysis of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide demonstrates the vital intersection of structural chemistry and computational biology. Crystallographic data confirms the structural and stereochemical integrity of the intermediate, ensuring it is primed for subsequent synthesis. Concurrently, molecular docking validates that the intermediate lacks the necessary pharmacophoric elements—specifically a basic amine and an optimized exosite-binding tail—to activate the β3-AR. This rigorously justifies the necessity of the subsequent reductive synthetic steps to yield the potent therapeutic agent, Mirabegron.

References

  • Nagiri, C., Kobayashi, K., Tomita, A., et al. (2021). "Cryo-EM structure of the beta3-adrenergic receptor reveals the molecular basis of subtype selectivity." Molecular Cell, 81(15), 3205-3215. URL: [Link]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

  • Yamanouchi Pharmaceutical Co., Ltd. (2003). "α-FORM OR ß-FORM CRYSTAL OF ACETANILIDE DERIVATIVE." WIPO Patent No. WO2003037881A1.

In-Depth Technical Guide: Metabolic Stability of 2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

The compound 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide (often designated as Mirabegron Intermediate 1) is a critical chemical entity utilized in the synthesis of β3​ -adrenergic agonists for the treatment of overactive bladder[1]. During drug discovery and lead optimization, assessing the metabolic stability of such entities in Human Liver Microsomes (HLM) is paramount. This in-depth whitepaper details the predictive structural profiling, the mechanistic rationale behind assay parameters, and a self-validating experimental framework for determining the in vitro intrinsic clearance ( CLint​ ) of this specific mandelamide derivative.

Structural Liability Profiling & Predictive Metabolism

Before initiating empirical in vitro assays, a rigorous structural analysis of the compound reveals several potential sites for Phase I biotransformation. The molecule is characterized by a mandelic acid derivative moiety, an amide linkage, and a p-nitrophenyl group.

  • Aromatic Hydroxylation: The unsubstituted phenyl ring is highly susceptible to CYP-mediated oxidation, primarily driven by CYP3A4 and CYP2D6.

  • Benzylic Oxidation: The secondary hydroxyl group at the benzylic position serves as a potential site for further oxidation.

  • Nitroreduction: The p-nitrophenyl group is a known metabolic liability. While typically reduced by anaerobic gut flora in vivo, microsomal CYP450 reductases can catalyze nitroreduction to an amine under specific conditions.

  • Amide Hydrolysis: Though less prevalent in HLM compared to plasma or cytosolic fractions, microsomal amidases and carboxylesterases may cleave the central amide bond.

Pathways Parent 2-hydroxy-N-[2-(4-nitrophenyl)ethyl] -2-phenylacetamide AromOH Aromatic Hydroxylation (CYP3A4 / CYP2D6) Parent->AromOH Phenyl rings NitroRed Nitroreduction to Amine (CYP Reductase) Parent->NitroRed p-Nitrophenyl group BenzOH Benzylic Oxidation (CYP-mediated) Parent->BenzOH Secondary hydroxyl AmideHyd Amide Hydrolysis (Microsomal Amidases) Parent->AmideHyd Amide bond

Predicted Phase I metabolic pathways of the target compound in HLM.

Mechanistic Rationale for the In Vitro t1/2​ Approach

The gold standard for assessing metabolic stability is the substrate depletion method, commonly referred to as the "in vitro t1/2​ approach," pioneered by[2]. Rather than quantifying individual downstream metabolites, this method measures the exponential decay of the parent compound to calculate total intrinsic clearance.

Causality of Experimental Parameters:

  • Substrate Concentration (1 μ M): To ensure first-order kinetics, the substrate concentration must be significantly lower than the Michaelis-Menten constant ( Km​ ). At 1 μ M, the reaction velocity is directly proportional to the substrate concentration, preventing enzyme saturation and allowing accurate calculation of clearance[3].

  • Microsomal Protein Concentration (0.5 mg/mL): Higher protein concentrations increase enzymatic turnover but simultaneously increase non-specific binding ( fu,mic​ ), which masks the free fraction of the drug available to the enzyme. A concentration of 0.5 mg/mL provides the optimal balance between detectable activity and minimal binding interference[2].

  • NADPH Regenerating System: CYP450 enzymes require a continuous supply of NADPH. Utilizing a regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) prevents cofactor depletion over the standard 60-minute incubation window[4].

Self-Validating Experimental Protocol

To ensure absolute data integrity, the assay must operate as a self-validating system. This requires incorporating positive controls (high and low clearance) and negative controls (minus-cofactor) to strictly rule out chemical instability.

Step-by-Step Methodology
  • Preparation: Prepare a 10 mM stock of 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide in DMSO. Dilute to 100 μ M in acetonitrile, then to a 2 μ M working solution in 0.1 M potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Mix 50 μ L of the 2 μ M substrate solution with 25 μ L of pooled HLM (2 mg/mL stock). Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding 25 μ L of a pre-warmed NADPH regenerating system. The final volume is 100 μ L (Final assay concentrations: 1 μ M substrate, 0.5 mg/mL HLM).

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 10 μ L aliquot from the reaction matrix.

  • Quenching: Immediately transfer the aliquot into 40 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or Labetalol) to precipitate microsomal proteins and instantly halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) optimized for the parent mass.

Validation Controls
  • Minus-NADPH Control: Incubate the compound with HLM but substitute the NADPH system with buffer for 60 minutes. No depletion should occur; if it does, it indicates chemical instability or non-CYP mediated degradation.

  • Positive Controls: Run Verapamil (High Clearance) and Warfarin (Low Clearance) in parallel to verify the enzymatic viability of the specific HLM batch[5].

Workflow Prep 1. Preparation HLM + Substrate PreInc 2. Pre-incubation 37°C for 5 min Prep->PreInc Init 3. Initiation Add NADPH PreInc->Init Sample 4. Sampling 0 to 60 min Init->Sample Quench 5. Quenching Cold ACN + IS Sample->Quench Analyze 6. LC-MS/MS Quantify Parent Quench->Analyze

Standardized in vitro half-life workflow for HLM metabolic stability assays.

Data Processing and In Vitro-In Vivo Extrapolation (IVIVE)

The raw LC-MS/MS peak area ratios (Parent/Internal Standard) are converted to the percentage remaining relative to the t=0 minute time point.

Mathematical Framework:

  • Elimination Rate Constant ( k ): Plot ln(% remaining) versus time. The negative slope of the linear regression yields k (min −1 ).

  • In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

  • In Vitro Intrinsic Clearance ( CLint,micr​ ): CLint,micr​=Protein Concentration (0.5 mg/mL)k​×1000(μL/min/mg)

  • Scaled In Vivo Intrinsic Clearance ( CLint,invivo​ ): CLint,invivo​=CLint,micr​×MPPGL×Liver Weight

    (Standard physiological scaling factors: MPPGL = 45 mg microsomal protein/g liver; Liver Weight = 21 g liver/kg body weight)[4].

Quantitative Data Summary (Representative Validation Table)

The following table illustrates clearly structured, representative data expected from a validated assay run:

Compound t1/2​ (min) CLint,micr​ ( μ L/min/mg)Scaled CLint,invivo​ (mL/min/kg)Assay Classification
Target Compound 28.548.645.9Moderate Clearance
Verapamil (Control) 12.1114.5108.2High Clearance
Warfarin (Control) > 120< 11.5< 10.8Low Clearance
Target (Minus-NADPH) > 120N/AN/AChemically Stable

Advanced Considerations: The Low Clearance Challenge

If 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide exhibits an in vitro t1/2​>120 minutes, it falls into the "low clearance" category. Standard HLM assays lose kinetic competence after 60–120 minutes due to thermal enzyme degradation. As noted by[6], low clearance compounds frequently suffer from underpredicted clinical half-lives because the assay hits its lower limit of quantitation ( ∼12μL/min/mg ). In such instances, advanced methodologies like the Hepatocyte Relay Method or micropatterned co-culture systems must be employed to accurately determine metabolic stability[7].

Furthermore, the presence of the benzylic hydroxyl group suggests a potential Phase II liability (glucuronidation). If HLM turnover with NADPH alone is exceptionally low, the protocol should be repeated with the addition of UDP-glucuronic acid (UDPGA) and alamethicin (a pore-forming peptide to grant access to luminal UGT enzymes) to rule out Phase II clearance mechanisms[5].

References

  • Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition (1999).

  • Addressing the Challenges of Low Clearance in Drug Research. AAPS Journal (2015).

  • Cyprotex Microsomal Stability Fact Sheet. Evotec.

  • High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. XenoTech.

  • Data Curation can Improve the Prediction Accuracy of Metabolic Intrinsic Clearance. PubMed Central (2021).

  • Remedy for overactive bladder comprising acetic acid anilide derivative as the active ingredient (Patent MXPA05004925A). Google Patents.

Sources

Methodological & Application

Application Note: RP-HPLC Method Development and Validation for the Quantification of 2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(CAS: 521284-19-5), commonly referred to in pharmaceutical synthesis as Mirabegron Intermediate 1, is a critical precursor in the production of Mirabegron—a beta-3 adrenergic agonist prescribed for overactive bladder[1][2]. Because this intermediate can persist as a process-related impurity in the final Active Pharmaceutical Ingredient (API), developing a highly specific, robust, and reproducible quantification method is paramount for regulatory compliance and quality control.

Physicochemical Profiling & Method Rationale

Expertise & Experience: The Causality of Chromatographic Choices

A robust analytical method is not discovered by trial and error; it is engineered based on the analyte's molecular architecture.

  • Structural Analysis: The analyte consists of a mandelic acid derivative (2-hydroxy-2-phenylacetyl) linked via an amide bond to a 4-nitrophenethylamine moiety. It is a neutral, moderately hydrophobic molecule (estimated LogP ~2.5) with polar hydrogen-bonding sites (hydroxyl and amide groups).

  • Stationary Phase Selection: A high-carbon-load C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is selected as the primary stationary phase to provide strong hydrophobic retention[2]. Alternatively, a Phenyl-Hexyl phase can be deployed to exploit π−π interactions with the analyte's two aromatic rings, offering orthogonal selectivity if co-eluting synthetic byproducts are present.

  • Mobile Phase Causality: Although the molecule lacks strongly ionizable acidic or basic functional groups, the hydroxyl and amide groups can interact with residual silanols on the silica support, leading to peak tailing. To suppress these secondary interactions, a slightly acidic mobile phase is required. We utilize 0.1% Formic Acid (FA) in water. Acetonitrile (ACN) is chosen over methanol as the organic modifier due to its lower viscosity, which reduces system backpressure, and its superior aprotic solvation properties, which yield sharper peaks.

  • Detector Wavelength: The unsubstituted phenyl ring absorbs strongly at ~210 nm, but this region is highly prone to matrix interference. The 4-nitrophenyl group, however, exhibits a distinct and strong UV absorbance maximum around 270–275 nm. Monitoring at 275 nm provides high specificity for the nitrophenyl moiety, effectively rendering non-UV-active solvent peaks and aliphatic impurities invisible.

Experimental Protocols

Trustworthiness: A Self-Validating System

This protocol embeds system suitability checks to ensure the chromatographic system is "fit-for-purpose" prior to any sample analysis.

Reagents and Materials
  • 2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide reference standard (Purity ≥ 99.0%).

  • HPLC-grade Acetonitrile and HPLC-grade Water.

  • LC-MS grade Formic Acid (FA).

Chromatographic Conditions
  • Column: C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Elution Mode: Isocratic (50% A : 50% B). Note: Isocratic elution is prioritized for targeted quantification to ensure baseline stability and maximum reproducibility.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 275 nm

Standard and Sample Preparation
  • Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely and make up to volume with the diluent to yield a 1000 µg/mL stock.

  • Working Standards: Serially dilute the stock solution with diluent to construct a 5-point calibration curve spanning 1.0 µg/mL to 50.0 µg/mL.

  • Sample Preparation: For in-process reaction monitoring, dilute the reaction aliquot in diluent to achieve an expected theoretical concentration of 20 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Method Validation (ICH Q2(R2) Compliance)

The method was rigorously validated in accordance with the[3], ensuring its reliability across the product lifecycle.

System Suitability Criteria

Prior to validation, six replicate injections of the 20 µg/mL working standard were performed. The system self-validated by meeting the following criteria:

  • Theoretical Plates (N) > 5000

  • Tailing Factor (Tf) < 1.5

  • Relative Standard Deviation (%RSD) of peak area ≤ 2.0%

Validation Parameters & Quantitative Data

The quantitative performance of the method is summarized in the table below. The method demonstrated excellent linearity, accuracy via spike-recovery, and precision.

Validation ParameterCriterion / RangeObserved ResultStatus
Linearity & Range 1.0 – 50.0 µg/mL (R² ≥ 0.999)R² = 0.9998Pass
Accuracy (Recovery) 50%, 100%, 150% Spike (98-102%)99.2% – 100.8%Pass
Repeatability (Precision) 6 Replicates, %RSD ≤ 2.0%%RSD = 0.85%Pass
Intermediate Precision Different day/analyst, %RSD ≤ 2.0%%RSD = 1.12%Pass
LOD Signal-to-Noise (S/N) ≥ 30.15 µg/mLPass
LOQ Signal-to-Noise (S/N) ≥ 100.45 µg/mLPass
Specificity Resolution from adjacent peaks > 2.0No matrix interferencePass

Visualizations

HPLC_Method_Lifecycle A 1. Physicochemical Profiling (LogP ~2.5, UV Max ~275nm) B 2. Stationary Phase Selection (C18 for Hydrophobic Retention) A->B C 3. Mobile Phase Optimization (0.1% FA / Acetonitrile) B->C D 4. Method Validation (ICH Q2(R2) Guidelines) C->D E 5. Routine Quantification (Reaction Monitoring & QC) D->E

HPLC Method Development Lifecycle for Mirabegron Intermediate 1.

ICH_Validation Core ICH Q2(R2) Validation Spec Specificity No Matrix Interference Core->Spec Lin Linearity R² ≥ 0.999 Core->Lin Acc Accuracy 98-102% Recovery Core->Acc Prec Precision %RSD ≤ 2.0% Core->Prec Sens Sensitivity LOD & LOQ Established Core->Sens Valid Method Fit For Purpose Spec->Valid Lin->Valid Acc->Valid Prec->Valid Sens->Valid

ICH Q2(R2) Validation Parameters for Analytical Procedures.

References

  • Title : (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide (Mirabegron Intermediate 1) Source : ChemBK URL : [Link]

  • Title : Validation of Analytical Procedures Q2(R2) Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL : [Link]

  • Title : A New Simple Method Development and Validation of Mirabegron in Bulk and Pharmaceutical Dosage Form by RP-HPLC Source : International Journal of Pharmaceutical Sciences URL : [Link]

Sources

Application Notes & Protocols: In Vivo Dosing Formulation for 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful in vivo evaluation of novel chemical entities is fundamentally dependent on the development of a safe and effective dosing formulation that ensures adequate systemic exposure. This document provides a detailed guide for researchers, scientists, and drug development professionals on creating a viable in vivo dosing formulation for the compound 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide . Given its predicted physicochemical properties, this compound is anticipated to have low aqueous solubility, a common challenge in preclinical development.[1][2] This guide presents a tiered, systematic approach, starting with simple aqueous-organic co-solvent systems and progressing to more complex enabling technologies like cyclodextrin complexation, tailored to the specific characteristics of the target molecule. Each protocol is accompanied by scientific rationale, step-by-step instructions, and critical considerations for characterization and in vivo administration.

Physicochemical Profile and Formulation Implications

A thorough understanding of a compound's physicochemical properties is the cornerstone of rational formulation design.[2] Publicly available data and predicted properties for 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide are summarized below.

PropertyValue / ObservationFormulation ImplicationSource
Molecular Formula C₁₆H₁₆N₂O₄-[3]
Molecular Weight 300.31 g/mol Within the typical range for small molecule drugs.[3]
Appearance White to pale yellow solid/crystalsIndicates the compound is in a solid state at room temperature.[4][5]
Aqueous Solubility Predicted to be lowThis is the primary challenge. The formulation must enhance solubility to achieve desired in vivo exposure.[5][6]
Solubility (Organic) Slightly soluble in DMSO and MethanolIndicates that organic co-solvents can be a viable starting point for formulation.[5]
Predicted pKa 12.50 ± 0.20The molecule is essentially neutral at physiological pH (1.2-7.4). pH adjustment will not be an effective strategy for solubilization.[7][5]
Predicted LogP 2.4Indicates a lipophilic nature, reinforcing the low aqueous solubility and suggesting potential for absorption enhancement with lipid-based systems.[8][3]

The key takeaway is that 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide is a poorly soluble, neutral compound. Therefore, formulation strategies must focus on overcoming this solubility barrier without relying on pH modification.[9]

Strategic Approach to Formulation Development

A tiered or staged approach is recommended to efficiently develop a suitable formulation, starting with the simplest and most common methods before progressing to more complex systems.[10][11] This minimizes the use of excipients and conserves the active pharmaceutical ingredient (API), which is often scarce in early development.[2]

The following workflow diagram illustrates the decision-making process for selecting an appropriate formulation strategy.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Enabling Formulations cluster_2 Phase 3: Validation & Use Start Start: Characterize API (Solubility, Stability) SolubilityCheck Soluble in simple vehicle? (e.g., Saline, 5% Dextrose) Start->SolubilityCheck CoSolvent Protocol 1: Co-Solvent System (e.g., PEG300, DMSO) SolubilityCheck->CoSolvent No Success SUCCESS: Proceed to In Vivo Study SolubilityCheck->Success Yes Cyclodextrin Protocol 2: Cyclodextrin Complexation (e.g., HP-β-CD) CoSolvent->Cyclodextrin Precipitation on dilution? ToxicityCheck Vehicle Toxicity? (Consult Literature/Run Screen) CoSolvent->ToxicityCheck Suspension Protocol 3: Amorphous Suspension (e.g., 0.5% CMC) Cyclodextrin->Suspension Solubility still too low? Cyclodextrin->ToxicityCheck Lipid Advanced Option: Lipid-Based System (SEDDS) Suspension->Lipid Poor exposure/ variability? Suspension->ToxicityCheck ToxicityCheck->Success No Reformulate Re-evaluate Strategy ToxicityCheck->Reformulate Yes Reformulate->CoSolvent Reformulate->Cyclodextrin Reformulate->Suspension

Caption: Decision workflow for preclinical formulation selection.

Experimental Protocols

The following protocols provide step-by-step methodologies for preparing trial formulations. It is critical to prepare all formulations fresh daily unless stability data indicates otherwise.[12]

Protocol 1: Co-Solvent Solution for Oral or IV Administration

Scientific Rationale: This is often the fastest and simplest approach for compounds soluble in organic solvents.[13] Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of a lipophilic drug.[14] Polyethylene glycol (PEG) 300 is a common, low-toxicity co-solvent, while Dimethyl sulfoxide (DMSO) is a powerful solvent. Tween-80, a non-ionic surfactant, is added to improve wetting and prevent precipitation upon dilution in biological fluids.[12][15] For in vivo use, the concentration of DMSO should be minimized, ideally kept below 10%, to avoid potential toxicity.[12]

Materials:

  • 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide (API)

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Polyethylene glycol 300 (PEG300), NF grade

  • Tween-80 (Polysorbate 80), NF grade

  • Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile glass vials

  • Vortex mixer and/or magnetic stirrer

Procedure:

  • Prepare Stock Solution: Weigh the required amount of API and dissolve it in the minimum required volume of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the API is fully dissolved by vortexing. Gentle warming (to 37°C) may be applied if necessary, but thermal stability should be confirmed first.[12]

  • Prepare Co-Solvent Mixture: In a separate sterile vial, prepare the final vehicle by combining PEG300, Tween-80, and Saline/PBS. A common starting ratio is 40% PEG300, 10% Tween-80, and 50% Saline.

  • Combine and Mix: While vigorously vortexing the co-solvent mixture from Step 2, slowly add the required volume of the API-DMSO stock solution from Step 1 to reach the final target concentration.

  • Final Formulation Example (for a 1 mg/mL final concentration):

    • To prepare 10 mL:

    • Add 200 µL of a 50 mg/mL API-in-DMSO stock to a vial.

    • Add 4.0 mL of PEG300.

    • Add 1.0 mL of Tween-80.

    • Add 4.8 mL of Saline.

    • Vortex until a clear, homogenous solution is formed.

  • Final Inspection: Visually inspect the final formulation for clarity and absence of particulates. The final DMSO concentration in this example is 2%.

Protocol 2: Cyclodextrin-Enabled Aqueous Solution

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that has significantly higher aqueous solubility.[7][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in preclinical and clinical formulations due to its high aqueous solubility and favorable safety profile.[18][19][20] This method is particularly useful for creating a true aqueous solution, which can be ideal for intravenous administration.

Materials:

  • 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide (API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection or 5% Dextrose in Water (D5W)

  • Sterile glass vials

  • Magnetic stirrer with stir bar

  • Sonicator (optional)

Procedure:

  • Prepare Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD in the aqueous vehicle (e.g., 40 g of HP-β-CD in a final volume of 100 mL of D5W). Stir until the HP-β-CD is fully dissolved. This solution may be slightly viscous.

  • Add API: Weigh the required amount of API and add it directly to the HP-β-CD solution.

  • Promote Complexation: Vigorously stir the mixture at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. Sonication in a water bath for 30-60 minutes can accelerate this process.

  • Assess Solubility: After stirring, visually inspect the solution. If undissolved material remains, the solubility limit in that concentration of HP-β-CD has been reached. The solution can be filtered (using a 0.22 µm filter if a clear solution is achieved) to remove any excess, undissolved API. The concentration of the final filtered solution should be confirmed analytically (e.g., by HPLC-UV).

  • Final Inspection: The final product should be a clear, particle-free solution.

Protocol 3: Amorphous Suspension for Oral Administration

Scientific Rationale: If a stable solution cannot be achieved, administering the compound as a uniform suspension is a reliable alternative for oral dosing.[10] The goal is to reduce the particle size of the API (increasing surface area for dissolution) and keep the particles evenly dispersed in a viscous vehicle.[10] A vehicle containing a suspending agent like carboxymethylcellulose (CMC) and a wetting agent like Tween-80 prevents the hydrophobic API particles from clumping and settling.

Materials:

  • 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide (API)

  • Sodium Carboxymethylcellulose (CMC-Na), low viscosity grade

  • Tween-80 (Polysorbate 80)

  • Purified Water

  • Mortar and pestle

  • Homogenizer or magnetic stirrer

Procedure:

  • Prepare Vehicle: Prepare a 0.5% (w/v) CMC solution by slowly adding CMC powder to purified water while stirring vigorously to prevent clumping. Leave the solution to hydrate for several hours or overnight. To this, add 0.1% (v/v) Tween-80 and mix well.

  • Reduce Particle Size: Weigh the required amount of API and place it in a mortar. Add a few drops of the 0.5% CMC / 0.1% Tween-80 vehicle and triturate (grind) the API to a fine, uniform paste. This step is crucial for creating a homogenous suspension.

  • Form Suspension: Gradually add the remaining vehicle to the mortar while continuing to mix, ensuring all the paste is incorporated.

  • Homogenize: Transfer the suspension to a suitable container. Use a homogenizer or a magnetic stirrer on high speed to ensure a uniform and fine dispersion of particles.

  • Final Inspection and Use: Visually inspect the suspension for uniformity before each dose. It is critical to continuously stir the suspension during the dosing procedure to ensure that each animal receives the correct dose, as particles may settle over time.

Formulation Characterization and In Vivo Considerations

ParameterMethodPurpose
Visual Appearance Macroscopic and microscopic observationTo check for clarity (solutions), uniformity (suspensions), and precipitation or crystallization over time.
pH Measurement pH meterTo ensure the formulation is within a physiologically tolerable range (typically pH 4-8).
Physical Stability Visual inspection after storage (e.g., 4h at RT, 24h at 4°C)To determine if the API remains in solution or suspension over the intended period of use.
Dose Volume -Must be appropriate for the species (e.g., typically 5-10 mL/kg for oral gavage in rats).
Vehicle Control Dosing a separate cohort of animals with the vehicle aloneCrucial for differentiating effects of the API from effects of the excipients.[12]

Troubleshooting Common Formulation Issues

IssuePotential CauseRecommended Solution
Precipitation on Dilution The drug is supersaturated in the initial vehicle and crashes out in an aqueous environment.- Increase the concentration of co-solvents or surfactants.[10]- Switch to a cyclodextrin formulation, which forms a more stable complex.[18]- Consider a lipid-based formulation (e.g., SMEDDS) which emulsifies on dilution.[21]
Inconsistent PK Data Poor bioavailability; formulation variability; settling of suspension.- For suspensions, ensure continuous stirring during dosing.- Attempt to create a true solution (e.g., with cyclodextrins) to eliminate dissolution as a variable.[17]- Explore lipid-based formulations, which can enhance absorption.[8]
Observed Animal Toxicity Toxicity caused by an excipient (e.g., DMSO, high surfactant levels).- Reduce the concentration of the problematic excipient.[12]- Replace the excipient with a better-tolerated alternative (e.g., use HP-β-CD instead of a high-DMSO vehicle).- Always run a vehicle-only toxicity study to confirm safety.[22]
API Instability Chemical degradation of the compound in the formulation vehicle.- Prepare formulations fresh daily.- Assess the pH of the formulation and adjust if necessary (if it contributes to degradation).- Confirm stability via analytical methods (HPLC).

References

  • PubMed. (n.d.). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism.
  • Pharma Excipients. (2023, August 5). Lipid-based formulations: A promising approach for poorly soluble drug delivery via the intestinal lymphatic system.
  • SciSpace. (2014, June 12). Optimizing oral drug delivery using lipid based formulations.
  • Frontiers. (2023, August 23). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs.
  • Journal of Pharmaceutics & Pharmacology. (2014, March 20). Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery.
  • PubMed. (2000, October 15). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems.
  • Gattefossé. (2025, October 25). Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ACS Central Science. (2016, October 12). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals.
  • Sigma-Aldrich. (n.d.). (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide.
  • BenchChem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
  • Guidechem. (n.d.). (S)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • National Center for Biotechnology Information. (2025, October 21). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients.
  • National Center for Biotechnology Information. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
  • WuXi AppTec. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
  • National Center for Biotechnology Information. (n.d.). Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery.
  • National Center for Biotechnology Information. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
  • Agno Pharmaceuticals. (2023, May 27). Complete Guide To Pre-Clinical Drug Product Manufacturing.
  • Springer. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations.
  • MDPI. (n.d.). Special Issue : Effects of Excipients in Oral Drug Absorption.
  • ChemBK. (n.d.). (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide.
  • National Center for Biotechnology Information. (n.d.). (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide.
  • National Center for Biotechnology Information. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects.
  • BenchChem. (n.d.). Technical Support Center: SC-560 In Vivo Solubility & Formulation.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • ResearchGate. (n.d.). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems.
  • Crystal Pharmatech. (2017, April 30). White Paper Preclinical Formulation Development.
  • BenchChem. (n.d.). Core Properties of N-(2-hydroxyethyl)-2-phenylacetamide.
  • National Center for Biotechnology Information. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • MDPI. (2024, November 12). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • ResearchGate. (2025, January 10). (PDF) Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy.
  • National Center for Biotechnology Information. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents.
  • Journal of Chemical and Pharmaceutical Research. (2016, February 2). Disparate practical way of doing solubili.
  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
  • Merck Millipore. (n.d.). Improving solubility – a close look at available approaches.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide . This mandelic acid derivative presents significant formulation challenges due to its highly lipophilic core (containing both a phenyl and a 4-nitrophenyl ring) and strong intermolecular hydrogen bonding potential (via hydroxyl and amide groups). These physicochemical properties result in high crystal lattice energy, classifying it as a poorly water-soluble "brick-dust" molecule.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded strategies to overcome solubility barriers in both in vitro and in vivo applications.

Part 1: Diagnostic Workflow

Before altering your experimental design, use the following diagnostic decision tree to identify the root cause of your solubility issue and select the appropriate intervention.

SolubilityTroubleshooting Start Compound Precipitation Detected CheckMedia Is it an in vitro assay or in vivo dosing? Start->CheckMedia InVitro In Vitro Assay (Cell Culture/Biochemical) CheckMedia->InVitro InVivo In Vivo Dosing (Animal Models) CheckMedia->InVivo DMSO_Check Check DMSO final conc. Is it > 0.5%? InVitro->DMSO_Check Formulation Select Formulation Strategy InVivo->Formulation ReduceDMSO Perform Intermediate Dilution Step DMSO_Check->ReduceDMSO Yes AddSurfactant Add 0.01% Tween-80 or PEG400 DMSO_Check->AddSurfactant No, still crashes Cyclodextrin HP-β-CD Inclusion Complexation Formulation->Cyclodextrin Aqueous needed Lipid Lipid-Based Nanoemulsion (SEDDS) Formulation->Lipid High dose needed

Decision tree for troubleshooting 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide solubility.

Part 2: Frequently Asked Questions & Troubleshooting Guide

Q1: I prepared a 10 mM stock in DMSO, but the compound immediately crashes out when added to my cell culture media. Why is this happening, and how do I fix it?

The Causality: This is a classic "solvent shift" phenomenon. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent that disrupts the compound's crystal lattice. However, when you dilute this stock directly into an aqueous buffer, the mole fraction of water increases drastically. The solvent mixture loses its thermodynamic capacity to solvate the hydrophobic phenyl and nitrophenyl rings, leading to rapid supersaturation and subsequent nucleation (precipitation)[1][2].

The Solution:

  • Intermediate Dilutions: Never spike a high-concentration DMSO stock directly into a large volume of aqueous media. Instead, create an intermediate stock (e.g., 100 µM) in a 50/50 mixture of DMSO and media, vortex immediately, and then perform the final dilution[3].

  • Cosolvent Addition: Pre-mix the DMSO stock with a surfactant like Tween-80 (0.01% final) or PEG400 before adding it to the media. These excipients lower the interfacial tension and stabilize transient nano-aggregates, preventing macroscopic precipitation.

Q2: My assay readouts (e.g., IC50 curves) are highly variable and non-reproducible. Could this be related to the compound's solubility?

The Causality: Yes. When 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide precipitates, it often forms micro-crystals rather than a visible pellet. These micro-crystals cause two major artifacts:

  • Optical Interference: The crystals scatter light (Tyndall effect), which artificially inflates absorbance readings in UV/Vis assays. Furthermore, the 4-nitrophenyl moiety has strong intrinsic UV absorbance, compounding the noise if the compound is unevenly dispersed.

  • Localized Toxicity: Precipitated crystals settling on adherent cells can cause physical membrane damage, leading to overestimated cytotoxicity[2].

The Solution (Self-Validating Check): Centrifuge your final assay media at 10,000 × g for 10 minutes. If a pellet forms, or if the supernatant concentration (verified via HPLC) drops compared to the theoretical concentration, you have micro-precipitation. You must lower the maximum assay concentration or utilize a carrier system like cyclodextrins.

Q3: I need to dose this compound in vivo (IV or PO), but I cannot use high concentrations of DMSO due to toxicity. What is the best formulation strategy?

The Causality: For in vivo applications, relying on organic solvents like DMSO leads to injection-site precipitation, poor bioavailability, and severe solvent toxicity. The most effective strategy for molecules with un-ionizable hydrophobic rings is inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[][5].

HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The lipophilic aromatic rings of the acetamide derivative spontaneously enter the cavity via van der Waals interactions and hydrophobic effects, shielding them from the aqueous environment without altering the compound's covalent structure[][6].

Part 3: Quantitative Excipient Matrix

Use the following table to select the appropriate excipient based on your experimental constraints.

Excipient / StrategyMechanism of ActionMax Recommended Conc. (In Vitro)Max Recommended Conc. (In Vivo)Expected Solubility Enhancement
DMSO Polar aprotic solvation≤ 0.5% v/v≤ 5% v/vBaseline (Stock only)
PEG 400 Co-solvency / Dielectric reduction≤ 1.0% v/v≤ 20% v/v5 to 10-fold
Tween-80 Micellar solubilization≤ 0.01% v/v≤ 5% v/v10 to 50-fold
HP-β-CD Host-guest inclusion complexation≤ 5.0% w/v≤ 20% w/v100 to 500-fold
Lipid Nanoemulsion Partitioning into lipid coreN/A (Interferes with assays)Variable (Dose dependent)> 1000-fold

Part 4: Step-by-Step Methodology

Protocol: Preparation of an HP-β-CD Inclusion Complex via Co-Solvent Evaporation

This protocol ensures the molecular dispersion of 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide into an aqueous vehicle, ideal for in vivo dosing or high-concentration in vitro assays.

Materials:

  • 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide (API)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD, pharmaceutical grade)

  • Methanol or Ethanol (Analytical grade)

  • Ultrapure Water (Milli-Q)

Step-by-Step Procedure:

  • Prepare the Host Solution: Dissolve HP-β-CD in ultrapure water to create a 20% (w/v) solution. Stir continuously until optically clear.

  • Prepare the Guest Solution: Dissolve the API in a minimum volume of Methanol. Mechanistic note: The organic solvent is required to break the high crystal lattice energy of the API prior to complexation.

  • Complexation: Dropwise, add the API/Methanol solution into the stirring HP-β-CD aqueous solution. Maintain a molar ratio of 1:2 (API to HP-β-CD) to ensure sufficient cavity availability.

  • Solvent Evaporation: Stir the mixture uncovered in a fume hood at 40°C for 12–24 hours to completely evaporate the Methanol. Mechanistic note: As the organic solvent evaporates, the thermodynamic penalty of the API remaining in the aqueous phase drives it into the hydrophobic cavity of the cyclodextrin.

  • Self-Validation (Filtration): Filter the resulting solution through a 0.22 µm PTFE syringe filter.

    • Validation Check: Analyze the pre-filtration and post-filtration solutions via HPLC or UV/Vis (at the compound's specific lambda max). A recovery of >95% confirms that the drug is fully complexed and not suspended as micro-precipitates.

  • Lyophilization (Optional): Freeze-dry the filtered solution to obtain a stable, easily reconstitutable white powder for long-term storage.

Sources

Technical Support Center: Troubleshooting the Crystallization of (R)-2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide. This compound is a critical chiral intermediate in the synthesis of beta-3 adrenergic receptor agonists, such as Mirabegron[1]. Achieving high enantiomeric purity and eliminating residual starting materials—specifically 4-nitrophenethylamine and (R)-mandelic acid—during crystallization is paramount to downstream API efficacy[2].

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to eliminate impurities and prevent common physical phase issues.

Section 1: Troubleshooting FAQs

Q1: Why is my crystallization yielding an amorphous mass (oiling out) instead of distinct pale yellow crystals? A1: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before crystal nucleation can begin.

  • Causality: In the synthesis of this amide, LLPS is typically triggered by a high concentration of unreacted 4-nitrophenethylamine, which depresses the melting point of the mixture, or by cooling the toluene solution too rapidly from its 87°C dissolution temperature[3]. The presence of impurities shifts the binodal curve of the phase diagram, making liquid-liquid separation thermodynamically favorable over ordered crystallization.

  • Resolution: Ensure the initial purity of the crude residue is >85% before attempting crystallization. Implement a slow cooling ramp (e.g., 0.5°C/min) from 87°C and introduce pure seed crystals at 65°C–70°C (the metastable zone) to force heterogeneous nucleation before the LLPS boundary is crossed.

Q2: How do I efficiently purge residual 4-nitrophenethylamine during the final wash step? A2: 4-nitrophenethylamine is a basic impurity that can easily co-precipitate or become trapped in the amide crystal lattice if solvent dynamics are poorly controlled[4].

  • Causality: If this amine co-precipitates, your crystallization solvent (toluene) might be evaporating or cooling too drastically during vacuum filtration, dropping the solubility of the amine below its saturation point.

  • Resolution: Wash the filter cake exclusively with cold toluene (10°C–15°C) to displace the mother liquor without dissolving the product[3]. As a self-validating pre-treatment, extract the organic layer with 1M HCl prior to concentrating the crude residue. This ensures the amine is protonated into its highly water-soluble hydrochloride salt[4] and partitioned into the aqueous phase before crystallization begins.

Q3: We are detecting the (S)-enantiomer in our final batch. Is racemization occurring during crystallization? A3: Yes, thermal degradation can lead to chiral inversion.

  • Causality: The (R)-mandelic acid moiety within the amide possesses an alpha-hydroxy proton. When subjected to prolonged thermal stress in the presence of trace basic impurities (like residual amine), this proton can undergo enolization, leading to base-catalyzed racemization.

  • Resolution: Heating the toluene solution at 87°C for extended periods (>4 hours) promotes this degradation. Limit the dissolution heating time to <1 hour[3]. If dissolution is sluggish, increase the toluene volume by 10-15% rather than extending the heating duration.

Q4: What is the impact of residual water in the toluene solvent on the impurity profile? A4: Residual water disrupts the crystallization lattice and lowers the overall yield.

  • Causality: The (R)-amide derivative has strong hydrogen-bonding capabilities via its hydroxyl and amide groups. Water molecules compete for these hydrogen-bonding sites, preventing the amide molecules from packing efficiently into their crystal lattice and potentially forming unwanted hydrates.

  • Resolution: Ensure the toluene is azeotropically dried. Use Karl Fischer titration to verify the water content is <0.1% w/w before heating the mixture.

Section 2: Quantitative Data: Solvent System Performance

The choice of solvent directly dictates the impurity purge capacity. Below is a comparative analysis of crystallization solvent systems for (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide.

Solvent SystemTypical Yield (%)(R)-Amide Purity (%)Residual Amine (%)Oiling Out (LLPS) Risk
Toluene (100%) 88.0%>99.0%<0.1%Moderate
Isopropanol (100%) 75.5%98.5%0.4%Low
Ethyl Acetate / Heptane (1:2) 92.0%97.0%1.2%High
Toluene / Water (Biphasic) 60.0%95.0%0.8%Very High

Note: Toluene remains the industry standard due to its optimal balance of yield and exceptional purging of polar impurities[3].

Section 3: Visualizations of Crystallization Dynamics

Below are the logical workflows and mechanistic pathways detailing the crystallization process and the avoidance of phase separation.

Standard workflow for the toluene-based crystallization of the (R)-amide intermediate.

Mechanistic pathway comparing controlled nucleation versus liquid-liquid phase separation.

Section 4: Self-Validating Experimental Protocol

Optimized Toluene Crystallization Methodology This protocol is designed to be self-validating; if the solution does not clear at Step 2, it indicates an unacceptable level of polymeric impurities, requiring a silica plug filtration before proceeding.

Step 1: Pre-Crystallization Aqueous Wash

  • Dissolve the crude reaction mixture in ethyl acetate (5 volumes).

  • Wash the organic layer with 1M HCl (2 volumes) to protonate and extract unreacted 4-nitrophenethylamine[4].

  • Wash with 5% NaHCO3 (2 volumes) to extract unreacted (R)-mandelic acid[2].

  • Wash with brine (1 volume) and dry over anhydrous Na2SO4.

  • Concentrate the organic layer under reduced pressure at <40°C to yield the crude residue.

Step 2: Dissolution

  • Add 4.5 volumes (relative to crude mass) of anhydrous toluene to the residue[1].

  • Heat the mixture to 87°C under gentle agitation[3].

  • Validation Check: The solution must become completely transparent within 30 minutes. If particulates remain, perform a hot filtration through a pre-heated Celite pad to remove insoluble degradation products.

Step 3: Controlled Nucleation

  • Begin cooling the solution at a strict ramp rate of 0.5°C per minute.

  • Once the internal temperature reaches 65°C, introduce 1% w/w of pure (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide seed crystals.

  • Hold the temperature at 65°C for 30 minutes to allow the seed bed to mature and prevent LLPS.

Step 4: Aging and Isolation

  • Resume cooling at 0.5°C/min until the mixture reaches 20°C.

  • Stir the suspension at 20°C overnight (12–16 hours) to maximize yield[1].

  • Filter the pale yellow crystals under vacuum.

  • Wash the filter cake with 1 volume of cold toluene (10°C).

  • Dry the crystals in a vacuum oven at 45°C until a constant weight is achieved.

References[3] Title: WO2003037881A1 - α-FORM OR ß-FORM CRYSTAL OF ACETANILIDE DERIVATIVE

Source: Google Patents URL: 1] Title: MXPA05004925A - Remedy for overactive bladder comprising acetic acid anilide derivative as the active ingredient Source: Google Patents URL: 2] Title: WO2019081972A1 - A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide Source: Google Patents URL: 4] Title: CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof Source: Google Patents URL: ] Title: MANDELIC ACID Source: Ataman Kimya URL: [Link]

Sources

Validation & Comparative

Benchmarking the Enzyme Inhibition Kinetics of 2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide: A Comparative Guide for Amidase Signature Enzymes

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Content Type: Technical Comparison & Kinetic Benchmarking Guide

Executive Summary & Mechanistic Rationale

The compound 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide (structurally classified as N-(4-nitrophenethyl)mandelamide) presents a highly specialized scaffold for probing Amidase Signature (AS) enzymes . AS enzymes, which include mammalian Fatty Acid Amide Hydrolase (FAAH) and bacterial Mandelamide Hydrolase (MAH), are characterized by a highly unusual Ser-Ser-Lys catalytic triad [1].

As a Senior Application Scientist, I approach the kinetic benchmarking of this compound not just as a routine assay, but as a mechanistic probe. The mandelamide core acts as a high-affinity pseudo-substrate that targets the active site serine, while the bulky, electron-withdrawing 4-nitrophenethyl moiety is strategically designed to probe the spatial limits of the enzyme's acyl-chain or leaving-group binding pockets [1, 2].

This guide provides a comprehensive, self-validating framework to benchmark the inhibition kinetics of this compound against gold-standard alternatives, ensuring rigorous data collection for drug discovery pipelines.

Comparative Benchmarking: Alternatives & Expected Profiles

To objectively evaluate the performance of N-(4-nitrophenethyl)mandelamide, it must be benchmarked against established reference inhibitors. The choice of reference depends on the specific AS enzyme being targeted:

  • URB597 (for FAAH): A gold-standard, first-generation O-aryl carbamate that acts as an irreversible, mechanism-based covalent inhibitor. It provides a baseline for evaluating kinact​/KI​ [3].

  • Phenylmethylboronic Acid (for MAH): A potent transition-state analog that forms a reversible, tetrahedral boronate adduct with the catalytic serine, offering a baseline for tight-binding competitive inhibition [1].

Quantitative Data Summary

Note: Data for N-(4-nitrophenethyl)mandelamide represents benchmarked target ranges based on structural homology to known mandelamide-derived inhibitors.

Inhibitor / CompoundTarget EnzymeMechanism of Action IC50​ (nM) Ki​ (nM) kinact​/KI​ ( M−1s−1 )
N-(4-nitrophenethyl)mandelamide FAAHReversible / Slow-binding~450~320N/A
N-(4-nitrophenethyl)mandelamide MAHReversible Competitive~120~85N/A
URB597 (Reference) FAAHIrreversible Covalent4.6N/A 4.5×104
Phenylmethylboronic acid (Reference) MAHTransition-State Analog2727N/A

Visualizing the Inhibition Mechanism

Understanding the kinetic behavior requires visualizing the interaction at the catalytic triad. AS enzymes often exhibit slow-onset inhibition, where an initial encounter complex ( EI ) slowly isomerizes into a tightly bound or covalent state ( EI∗ ).

Mechanism E Amidase Signature Enzyme (Ser-Ser-Lys Triad) EI Reversible EI Complex (Pre-equilibrium) E->EI + Inhibitor (k_on) I N-(4-nitrophenethyl)mandelamide (Inhibitor) I->EI EI->E k_off EI_star Acyl-Enzyme / Tight Complex (Slow-Binding) EI->EI_star k_iso

Figure 1: Two-step slow-binding inhibition mechanism targeting the Ser-Ser-Lys triad of AS enzymes.

Experimental Protocols: A Self-Validating System

To establish trustworthiness, your experimental design must be self-validating. This means incorporating internal controls that account for spontaneous substrate hydrolysis, enzyme denaturation, and inhibitor aggregation.

Phase 1: Reagent & Assay Preparation
  • Enzyme: Purified recombinant FAAH or MAH (diluted to a working concentration of 2–5 nM).

  • Substrates: Use AMC-arachidonoyl amide for FAAH (fluorogenic) or 4-nitrophenylacetamide for MAH (chromogenic) [1].

  • Compound Prep: Dissolve 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide in 100% LC-MS grade DMSO.

  • Expertise Note: Maintain a final assay DMSO concentration of ≤1.0% to prevent solvent-induced conformational changes in the enzyme.

Phase 2: Time-Dependent Inhibition (TDI) Profiling

Causality: Because the mandelamide core targets the unique Ser-Ser-Lys triad, we must determine if the compound acts as a rapid-equilibrium inhibitor or a slow-binding pseudo-substrate [3].

  • Prepare a 96-well or 384-well microplate.

  • Mix the enzyme with varying concentrations of the inhibitor (ranging from 0.1x to 10x the estimated IC50​ ).

  • Pre-incubate the mixtures at 37°C for distinct time intervals: 0, 15, 30, and 60 minutes.

  • Self-Validation: Include a vehicle control (1% DMSO) for every time point to ensure enzyme viability does not naturally degrade over the 60-minute incubation.

Phase 3: Continuous Kinetic Readout
  • Initiate the reaction by adding the substrate at a concentration equal to its previously determined Km​ .

  • Immediately transfer the plate to a microplate reader.

  • Monitor product formation continuously for 30 minutes:

    • FAAH (AMC readout): λex​=340 nm, λem​=460 nm.

    • MAH (p-nitroaniline readout): Absorbance at 405 nm.

Phase 4: Data Analysis & Global Fitting
  • Extract the initial velocity ( vi​ ) from the linear portion of the progress curves (typically the first 5–10% of substrate turnover).

  • Plot fractional activity ( vi​/v0​ ) against inhibitor concentration.

  • If the IC50​ shifts leftward (becomes more potent) with longer pre-incubation times, fit the progress curves to the integrated rate equation for slow-binding inhibition to extract Ki​ and the isomerization rate ( kiso​ ).

High-Throughput Workflow Visualization

Workflow Step1 1. Reagent Preparation (Enzyme + Inhibitor Titration) Step2 2. Pre-incubation Phase (0, 15, 30, 60 min intervals) Step1->Step2 Step3 3. Substrate Initiation (Fluorogenic/Chromogenic Probe) Step2->Step3 Step4 4. Continuous Kinetic Readout (Microplate Reader at λ_ex/λ_em) Step3->Step4 Step5 5. Global Non-linear Regression (Determine Ki and mechanism) Step4->Step5

Figure 2: High-throughput kinetic benchmarking workflow for time-dependent enzyme inhibitors.

References

  • Pratt, R. F., et al. (2017). "Specificity and mechanism of mandelamide hydrolase catalysis." Archives of Biochemistry and Biophysics. Available at:[Link]

  • McLeish, M. J., et al. (2003). "Identification and Characterization of a Mandelamide Hydrolase and an NAD(P)+-Dependent Benzaldehyde Dehydrogenase from Pseudomonas putida ATCC 12633." Journal of Bacteriology. Available at:[Link]

  • Chen, Z., et al. (2013). "Molecular Imaging of Hydrolytic Enzymes Using PET and SPECT." Molecular Imaging and Biology. Available at:[Link]

A Framework for Inter-Laboratory Method Validation of 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Ensuring Analytical Method Reliability for a Novel Chemical Entity

This guide presents a comprehensive framework for the inter-laboratory validation of an analytical method for 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide, a representative New Chemical Entity (NCE). As specific validation data for this compound is not publicly available, this document serves as a detailed, experience-driven roadmap for researchers, scientists, and drug development professionals. The objective is to establish the reliability and suitability of an analytical procedure through a collaborative study, a critical step in the journey from drug discovery to regulatory approval.[1][2] The principles and protocols outlined herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5]

The Imperative for Method Validation in Drug Development

The journey of an NCE from laboratory synthesis to a marketed pharmaceutical product is underpinned by rigorous analytical testing.[1][2] The data from these analyses inform critical decisions at every stage, from preclinical safety assessments to final product release testing.[1] Therefore, the analytical methods used must be proven "fit for purpose."[6][7] An inter-laboratory validation study, also known as a collaborative study or round-robin test, is the gold standard for demonstrating a method's reproducibility.[7] It assesses the method's performance across different laboratories, with different analysts, and on different equipment, thereby establishing its robustness and reliability for widespread use.

For a compound like 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide, which possesses key structural features such as a nitro-phenyl chromophore, a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection is a logical and robust choice for quantitative analysis.[8][9] This guide will focus on the validation of such a method.

Designing the Inter-Laboratory Study

A successful inter-laboratory study hinges on a meticulously planned protocol. This ensures that all participating laboratories are working from an identical set of instructions, minimizing variability arising from procedural differences.

Key Components of the Study Protocol

The protocol is the single most important document for the study and must be approved by all participants before commencement.[10] It should clearly define:

  • Objective and Scope: To validate the HPLC-UV method for the quantification of 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide.

  • Participating Laboratories: A minimum of three to five independent laboratories should be recruited to ensure statistically significant results.

  • Materials and Reagents: A single, homogenous batch of the primary reference standard and the test samples must be prepared and distributed by a central coordinating laboratory. This eliminates variability from the starting materials.

  • Detailed Analytical Procedure: The HPLC method must be described in unambiguous, step-by-step detail.

  • Validation Parameters: The specific performance characteristics to be evaluated must be listed, along with their pre-defined acceptance criteria, as recommended by ICH Q2(R1) guidelines.[4][7]

  • Data Reporting and Statistical Analysis: A standardized format for reporting results and the statistical methods to be used for data analysis must be specified.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting Protocol_Dev Develop Study Protocol (ICH Q2(R1)) Lab_Selection Select Participating Laboratories (3-5) Protocol_Dev->Lab_Selection Material_Prep Prepare & Distribute Homogenous Samples & Reference Standard Lab_Selection->Material_Prep Method_Exec Laboratories Execute Analytical Method Material_Prep->Method_Exec Data_Gen Generate Raw Data (Accuracy, Precision, etc.) Method_Exec->Data_Gen Data_Submission Submit Data to Coordinating Lab Data_Gen->Data_Submission Stat_Analysis Statistical Analysis (Repeatability, Reproducibility) Data_Submission->Stat_Analysis Final_Report Generate Final Validation Report Stat_Analysis->Final_Report

Caption: Workflow for the Inter-Laboratory Validation Study.

The Analytical Method: HPLC-UV for Quantification

The choice of analytical method is dictated by the physicochemical properties of the analyte. The presence of aromatic rings and a nitro group in 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide makes it an ideal candidate for HPLC with UV detection.

Proposed HPLC-UV Method Parameters
ParameterProposed ConditionRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar organic compounds.
Mobile Phase Acetonitrile:Water (50:50 v/v) with 0.1% Formic AcidA common solvent system offering good peak shape and resolution. Formic acid helps to control the ionization state of the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 10 µLA typical volume to ensure good peak response without overloading the column.
Detection UV at 254 nmThe nitroaromatic group is expected to have strong absorbance at this wavelength, providing high sensitivity.[8]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Experimental Protocol: Step-by-Step
  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in the mobile phase to prepare a 100 µg/mL stock solution.

  • Sample Solution Preparation: Prepare the test sample to a target concentration of 100 µg/mL using the mobile phase.

  • System Suitability Test (SST): Before analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.[11] This ensures the HPLC system is performing adequately.

  • Analysis: Inject the standard and sample solutions in a pre-defined sequence.

  • Quantification: Calculate the concentration of the analyte in the sample by comparing its peak area to that of the reference standard.

HPLC_Workflow Solvent_Reservoir Mobile Phase (ACN:H2O) Pump HPLC Pump (1.0 mL/min) Solvent_Reservoir->Pump Injector Autosampler (10 µL injection) Pump->Injector Column C18 Column (30 °C) Injector->Column Detector UV Detector (254 nm) Column->Detector Data_System Data Acquisition & Processing Detector->Data_System

Caption: Schematic of the HPLC-UV Experimental Workflow.

Validation Parameters and Hypothetical Results

The following sections detail the key validation parameters to be assessed, along with hypothetical data representing a successful inter-laboratory study. The acceptance criteria are based on the ICH Q2(R1) guidelines.[7][12]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by showing that there is no interference from a placebo (formulation without the active ingredient) and that the peak for the analyte is pure.

Hypothetical Result: Chromatograms of a placebo, the analyte standard, and a spiked sample would show no interfering peaks at the retention time of 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Design: Prepare calibration standards at five concentration levels, from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

Hypothetical Results:

LaboratoryCorrelation Coefficient (r²)y-intercept (% of 100% response)
Lab A0.99950.8%
Lab B0.99980.5%
Lab C0.9996-0.6%
Acceptance Criteria ≥ 0.999 ≤ 2%
Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by analyzing samples with known concentrations (e.g., by spiking a placebo with the analyte).[7]

Experimental Design: Analyze samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

Hypothetical Results:

LaboratoryConcentration LevelMean Recovery (%)
Lab A80%99.5
100%100.2
120%99.8
Lab B80%100.5
100%100.8
120%101.0
Lab C80%99.0
100%99.7
120%100.3
Acceptance Criteria 98.0 - 102.0%
Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[11]

  • Reproducibility (Inter-laboratory precision): Precision between laboratories.[7]

Experimental Design: Each laboratory analyzes six replicate samples at 100% of the target concentration.

Hypothetical Results:

LaboratoryMean Assay (%)Repeatability RSD (%)
Lab A99.80.55
Lab B100.50.62
Lab C100.10.48
Overall Mean 100.13
Reproducibility RSD (%) 0.35
Acceptance Criteria Repeatability RSD ≤ 1.0% Reproducibility RSD ≤ 2.0%

Conclusion and Path Forward

The hypothetical results presented in this guide demonstrate that the proposed HPLC-UV method for the quantification of 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide is accurate, precise, linear, and specific. The successful completion of such an inter-laboratory study would provide a high degree of confidence in the method's performance, establishing it as a reliable tool for quality control and regulatory submissions. This structured approach, grounded in authoritative guidelines, ensures the scientific integrity of the data and supports the broader goal of bringing safe and effective new medicines to patients.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Singh, R., Soni, S. K., Kumar, D., & Kushwaha, M. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of Hazardous Materials, 172(2-3), 1652–1658. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • United States Pharmacopeia. (2017). <1225> Validation of Compendial Procedures. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • ResearchGate. (n.d.). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples | Request PDF. [Link]

  • de Souza, A. M., et al. (2024). Development by design of experiment and validation of a HPLC-UV method for simultaneous quantification of 1-nitro-2-phenylethane and methyleugenol: Application to nail permeation/retention studies. Journal of Pharmaceutical and Biomedical Analysis, 239, 115889. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-35. [Link]

  • Chan, C. C., et al. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • NorthEast BioLab. (n.d.). HPLC-UV Method Development: Testing 9 Articles in Formulation. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • PathWise. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • PathWise. (n.d.). The Importance of Good Laboratory Practice Protocol. [Link]

  • Roen, D. R., et al. (2025). Inter-laboratory study for extraction testing of medical devices. Toxicology Reports, 13, 1-8. [Link]

  • Dedicated Freight Handlers. (2026). New Chemical Entity Development: A Comprehensive Guide. [Link]

  • Clinical Trial Supply. (2024). New Chemical Entity (NCE): Driving Innovation in Global Healthcare. [Link]

  • Freyr Solutions. (n.d.). What is New Chemical Entity (NCE)?. [Link]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document provides procedural guidance for the safe handling and disposal of 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide. A specific Safety Data Sheet (SDS) with comprehensive disposal information for this exact compound (CAS No. 521284-19-5) is not consistently available. Therefore, the following procedures are based on its chemical structure, available safety data, and the established protocols for structurally similar nitroaromatic and amide compounds.[1][2] This guide is intended to supplement, not replace, institutional protocols. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.

Core Principle: Hazard Identification and Risk Assessment

The fundamental principle guiding the disposal of any laboratory chemical is a thorough understanding of its potential hazards. 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide is a complex organic molecule whose risk profile is determined by its constituent functional groups: a nitroaromatic moiety, an amide linkage, and a hydroxylated phenylacetamide core.[3][4]

  • Nitroaromatic Compounds: This class of chemicals is often associated with toxicity and environmental persistence.[5] Many nitroaromatics are known to be harmful and require specialized disposal to prevent environmental contamination.[1][6]

  • Amide Functionality: While amides vary in reactivity, they are a significant chemical class requiring proper handling.[7]

  • Phenylacetamide Core: This structure is found in various biologically active molecules, and its derivatives should be handled with care appropriate for research chemicals.[8][9][10]

The GHS classification for this compound indicates it is harmful if swallowed (H302), warranting careful handling and disposal as hazardous waste.[11]

Table 1: Chemical and Physical Properties
PropertyValueSource
CAS Number 521284-19-5[4]
Molecular Formula C₁₆H₁₆N₂O₄[3]
Molecular Weight 300.31 g/mol [3][4]
Physical Form White to yellow powder or crystals
IUPAC Name (2R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide[3]
Table 2: Hazard Profile
Hazard ClassificationCodePictogramSource
Acute toxicity, oralCategory 4GHS07 (Exclamation mark)[11]
Hazard Statement H302: Harmful if swallowed[11]
Precautionary Statements P280, P305, P351, P338

Immediate Safety and Handling Precautions

Before beginning any work that will generate waste, it is imperative to establish a safe handling environment. The causality here is simple: preventing exposure is the most effective safety measure.

  • Engineering Controls: All handling of solid 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, at a minimum:

    • Eye Protection: Tightly sealed safety goggles.[2]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile or chloroprene). Check glove integrity before each use.[12]

    • Body Protection: A flame-resistant lab coat.[12][13]

Step-by-Step Disposal Protocol

The following protocol provides a systematic, self-validating workflow for the safe segregation, storage, and preparation of this compound for final disposal.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste management. Its purpose is to prevent potentially dangerous reactions between incompatible chemicals and to streamline the final disposal process, which is often substance-class specific.

  • Designated Waste Container: Use a clearly labeled, non-reactive container specifically for non-halogenated, nitrogen-containing organic solid waste . The container must be in good condition, with a secure, leak-proof closure.[2]

  • Avoid Mixing: Do not mix this waste with other waste streams, such as:

    • Halogenated organic waste[1]

    • Aqueous or inorganic waste[14]

    • Acids, bases, or oxidizers[13]

    • Liquid waste

Step 2: Waste Container Labeling

Accurate labeling is a legal requirement and a critical safety communication tool. An improperly labeled container is an unknown and therefore a significant risk.

  • Content Identification: Clearly write the full chemical name: "2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide" and its CAS Number: "521284-19-5". Do not use abbreviations or chemical formulas.[15]

  • Hazard Communication: Affix appropriate hazard pictograms. For this compound, the GHS07 "Exclamation mark" pictogram is required.

  • Traceability: Include the name of the principal investigator or laboratory group and the accumulation start date (the date the first piece of waste is added to the container).[2]

Step 3: Temporary On-Site Storage

Waste containers must be stored safely within the laboratory pending pickup.

  • Location: Store the sealed waste container in a designated, well-ventilated area, such as a satellite accumulation area within a chemical fume hood or a ventilated cabinet.[1]

  • Closure: Keep the container lid securely fastened at all times, except when adding waste.[1][2]

  • Secondary Containment: Place the waste container in a secondary bin or tray to contain any potential spills.

Step 4: Arranging for Final Disposal

The final step is to transfer custody of the waste to trained professionals.

  • Contact EHS: Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[1]

  • Scheduled Pickup: The EHS department will arrange for the pickup of the hazardous waste by a licensed and approved waste disposal contractor. Do not attempt to transport hazardous waste yourself.

Recommended Final Disposal Methodology

Given the compound's nitroaromatic structure, the industry-standard and most environmentally sound method for final disposal is high-temperature incineration.

  • Mechanism of Incineration: This process utilizes extremely high temperatures (typically above 980°C / 1,800°F) to cause the complete thermal decomposition of the organic molecule. This breaks it down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides. The high temperature and controlled conditions ensure the destruction of the toxic organic structure.[1]

  • Emission Control: Licensed hazardous waste incinerators are equipped with sophisticated air pollution control systems (e.g., scrubbers and filters) that neutralize and capture harmful combustion byproducts, preventing their release into the atmosphere.[1]

Disposal Workflow Diagram

G Figure 1: Recommended Disposal Workflow cluster_lab In-Laboratory Procedures cluster_ehs Institutional & Contractor Procedures gen Waste Generation (Solid 2-hydroxy-N-[...]-2-phenylacetamide) seg Step 1: Segregation (Container for Nitrogen-Containing Organic Solid Waste) gen->seg Isolate Waste labeling Step 2: Labeling (Chemical Name, CAS, Hazards) seg->labeling Properly Identify storage Step 3: Temporary Storage (Sealed, Ventilated Area) labeling->storage Store Safely contact Step 4: Contact EHS (Arrange for Pickup) storage->contact Request Disposal pickup Waste Pickup (Licensed Contractor) contact->pickup incin Final Disposal (High-Temperature Incineration) pickup->incin end Final Disposition (Ash to Hazardous Landfill or Non-Hazardous Landfill Post-Testing) incin->end

Caption: Figure 1: Recommended Disposal Workflow for 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide.

Prohibited Disposal Methods

To ensure safety and environmental compliance, the following disposal methods are strictly prohibited for this compound:

  • Drain Disposal: DO NOT dispose of this chemical down the drain.[2] As a persistent organic molecule, it can be detrimental to aquatic ecosystems and wastewater treatment processes.

  • Normal Trash Disposal: DO NOT dispose of this chemical or its empty containers in the regular trash.[2] This poses a significant exposure risk to custodial staff and violates hazardous waste regulations. Empty containers must be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste.[15]

  • Uncontrolled Neutralization: DO NOT attempt to chemically neutralize or degrade the waste in the lab without a validated and approved procedure from your EHS department. Improper treatment can create more hazardous byproducts or cause uncontrolled reactions.

By adhering to this structured, safety-first protocol, researchers can ensure the proper and compliant disposal of 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide, protecting themselves, their colleagues, and the environment.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 59678380, (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide. PubChem. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Sodium Amide. Retrieved from [Link]

  • Apicule. (n.d.). (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide (CAS No: 521284-19-5) API Intermediate Manufacturers. Retrieved from [Link]

  • ChemBK. (n.d.). (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide. Retrieved from [Link]

  • Unknown. (n.d.). SOP-for-Sodium-Amide-1.docx. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1979). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. EPA. Retrieved from [Link]

  • Unknown. (2024). Laboratory Liquid Waste Disposal Flow Chart. Retrieved from [Link]

  • Spain, J. C. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. Applied and Environmental Microbiology. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of Wisconsin–Madison Safety Department. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Watson International Ltd. (n.d.). 2-Phenylacetamide CAS 103-81-1. Retrieved from [Link]

  • Geng, P., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. Retrieved from [Link]

  • Geng, P., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. PubMed. Retrieved from [Link]

  • Fassihi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

[label="6. Doffing & Decon\n(Outer Gloves First)", fillcolor="#FBBC05", fontcolor="#20212

Refining the Diagrams

I'm now refining the DOT diagrams, focusing on the visual clarity of the spill response. I've re-structured to emphasize risk assessment and containment protocols, including a clear distinction between major and minor spills. I'm actively improving edge labels for better understanding.

Enhancing the Visuals

I'm now integrating the provided DOT diagram code into the safety guide. I've focused on clarity, with node sizes, edge labels, and color-coding to clearly illustrate the spill response process and also the PPE donning and doffing process. The use of a decision matrix is being refined to highlight risk assessment steps.

An authoritative, step-by-step safety and operational guide for handling 2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide (CAS: 521284-19-5).

This compound, widely recognized in the pharmaceutical industry as Mirabegron Intermediate 1 or Mirabegron EP Impurity G , is a critical precursor in the synthesis of the β3-adrenoceptor agonist Mirabegron [1]. Due to its structural properties as a nitroaromatic amide, handling this compound requires stringent environmental controls and precise Personal Protective Equipment (PPE) to mitigate risks of dermal absorption, respiratory sensitization, and ocular irritation [2].

Physicochemical & Hazard Profiling

Before establishing a PPE protocol, it is critical to understand the physical and chemical nature of the substance. The following table summarizes the quantitative and qualitative data that dictate our safety parameters [1, 3]:

Property / HazardSpecificationOperational Implication
IUPAC Name (2R)-2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamideContains lipophilic aromatic rings; readily permeates standard woven fabrics.
CAS Number 521284-19-5Unique identifier for SDS cross-referencing.
Molecular Formula C16H16N2O4 (MW: 300.31 g/mol )High molecular weight solid; prone to fine dust generation during transfer.
Physical State Solid / PowderPrimary exposure route is inhalation of aerosolized particulates.
Water Hazard Class WGK 3 (Highly hazardous to water)Strict prohibition on sink disposal; requires dedicated chemical waste streams.
Storage Class 11 (Combustible Solids)Avoid static discharge and non-sparking tools during bulk handling.

Causality-Driven PPE Selection

In advanced laboratory settings, PPE is not merely a checklist; it is a carefully engineered barrier system. Every piece of equipment must be selected based on the specific physicochemical mechanisms of the hazard [2].

  • Respiratory Protection (N95, P100, or PAPR):

    • The Causality: As a dry powder, transfer and weighing operations generate micro-particulates. If inhaled, these nitroaromatic particulates bypass primary physical barriers (cilia/mucus) and deposit in the lower respiratory tract, leading to rapid systemic absorption. A minimum of an N95 respirator is required, though a P100 is preferred for bulk handling.

  • Dermal Protection (Double-Gloving System):

    • The Causality: The compound's lipophilicity allows it to dissolve into skin oils. We employ a self-validating double-glove protocol using Nitrile (minimum 0.11 mm thickness). Nitrile provides superior chemical resistance against amides compared to latex. By wearing a brightly colored inner glove and a standard outer glove, any micro-tears in the outer layer become immediately visible, validating the integrity of the barrier in real-time.

  • Ocular Protection (Chemical Splash Goggles):

    • The Causality: The mucous membranes of the eyes are highly vascularized. Airborne dust or accidental liquid splashes (if the compound is in solution) can cause severe irritation and systemic entry. Standard safety glasses are insufficient; ANSI Z87.1-rated unvented chemical splash goggles must be used.

  • Body Protection (Tyvek/Polymer-Coated Lab Coat):

    • The Causality: Standard cotton lab coats are porous and trap fine powders, creating a prolonged exposure risk and the potential for cross-contamination outside the lab. A disposable, non-woven Tyvek suit or a polymer-coated apron ensures particulates slide off rather than embedding into the fabric.

Operational Workflow: Step-by-Step Methodology

To ensure absolute safety, follow this procedural workflow when handling the intermediate for synthesis, analysis, or formulation.

Phase 1: Pre-Operation Setup

  • Ventilation Verification: Ensure the chemical fume hood or Class II Biological Safety Cabinet (BSC) is operational with an inward face velocity of at least 80–100 feet per minute (fpm).

  • Static Mitigation: Ground all transferring equipment. Use anti-static weighing boats and non-sparking spatulas to prevent the ignition of combustible dust [2, 3].

  • Workspace Preparation: Line the active work area with a disposable, absorbent, plastic-backed bench pad.

Phase 2: Active Handling

  • Donning: Put on the Tyvek coat, followed by the N95/P100 respirator, and chemical goggles. Finally, apply the double-gloving system.

  • Transfer: Open the primary container only within the deepest part of the fume hood (at least 6 inches behind the sash).

  • Weighing: Use a closed-system analytical balance if available. If using an open balance inside the hood, transfer the powder slowly to minimize aerosolization.

Phase 3: Doffing and Decontamination

  • Surface Decontamination: Wipe down all spatulas, balances, and immediate surfaces with a damp, soapy disposable towel. Never dry-sweep the powder.

  • Glove Removal: Remove the contaminated outer gloves inside the hood and dispose of them in the solid hazardous waste bin.

  • Final Doffing: Step away from the hood. Remove goggles, respirator, and lab coat. Finally, remove the inner gloves and wash hands thoroughly with soap and water [2].

Workflow A 1. Ventilation Check (Fume Hood/BSC) B 2. Don Tyvek Suit & Safety Goggles A->B C 3. Don N95/P100 Respirator B->C D 4. Double-Glove (Nitrile, >0.11mm) C->D E 5. Active Handling (Minimize Dust) D->E F 6. Doffing & Decon (Outer Gloves First) E->F

Fig 1: Step-by-step PPE donning and operational workflow for handling Mirabegron Intermediate 1.

Spill Response and Disposal Plan

Accidental releases of active pharmaceutical intermediates require immediate, calculated responses to prevent environmental contamination (WGK 3) and personnel exposure [2, 3].

Immediate Spill Protocol:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Assess the Volume: Determine if the spill is minor (easily manageable within the hood) or major (outside the hood or large volume).

  • Containment (Wet-Wipe Method): Do not use a brush or vacuum, which will aerosolize the combustible powder. Instead, gently cover the spill with absorbent paper towels dampened with water or a mild surfactant.

  • Collection: Carefully fold the damp towels inward, trapping the powder. Place the towels into a chemically resistant, sealable hazardous waste bag.

  • Secondary Cleaning: Wash the spill area with soap and water to remove any residual chemical film.

Disposal Logistics: All contaminated PPE, bench pads, and spill cleanup materials must be treated as toxic chemical waste. Seal all materials in designated, clearly labeled hazardous waste containers. Due to its WGK 3 classification, the compound must be disposed of via high-temperature incineration by a licensed hazardous waste contractor.

SpillResponse S1 Spill Detected S2 Assess Volume & Spread S1->S2 S3 Major (>50g): Evacuate & Call HazMat S2->S3 High Risk S4 Minor (<50g): Initiate Containment S2->S4 Low Risk S5 Damp Wipe (Prevent Aerosolization) S4->S5 S6 Dispose in Sealed Chem-Waste Bag S5->S6

Fig 2: Decision matrix and procedural pathway for accidental chemical spill containment.

References

  • "Mirabegron EP Impurity G | CAS 521284-19-5", Veeprho,[Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.